3-tert-Butyl-5-ethyltoluene chemical structure and physical properties
3-tert-Butyl-5-ethyltoluene chemical structure and physical properties
3-tert-Butyl-5-ethyltoluene: Structural Dynamics, Physicochemical Profiling, and Application Workflows
Executive Summary
3-tert-Butyl-5-ethyltoluene (CAS: 6630-01-9), systematically known as 1-tert-butyl-3-ethyl-5-methylbenzene, is a heavily alkylated aromatic hydrocarbon[1][2]. Characterized by its unique 1,3,5-substitution pattern, this compound presents a highly specific steric and electronic environment. For researchers in materials science, phytochemical profiling, and medicinal chemistry, understanding the physicochemical boundaries and synthetic handling of this molecule is critical. This whitepaper provides an in-depth analysis of its structural properties, thermodynamic synthesis, and orthogonal analytical validation protocols.
Structural Architecture and Physicochemical Profiling
The molecular architecture of 3-tert-Butyl-5-ethyltoluene (C₁₃H₂₀) is defined by the steric bulk of the tert-butyl group[1]. This bulky substituent dictates the molecule's reactivity, effectively shielding the adjacent ortho positions from further electrophilic attack and forcing a thermodynamic preference for meta-substitution.
The compound is highly lipophilic, with a calculated LogP ranging from 3.85 to 4.8, making it an excellent non-polar solvent or a hydrophobic building block in drug development[1][3].
Table 1: Key Physicochemical Properties
| Property | Value | Causality / Significance |
| Molecular Weight | 176.30 g/mol [1] | Standard mass for a tri-alkylated C13 hydrocarbon. |
| Boiling Point (Normal) | ~221 °C at 760 mmHg[3] | High boiling point necessitates vacuum distillation to prevent thermal degradation. |
| Boiling Point (Vacuum) | 71 °C at 2.8 kPa (28 hPa)[4] | Optimal distillation parameter to maintain structural integrity. |
| Density | 0.859 - 0.87 g/cm³[3] | Lighter than water; typical of non-halogenated aromatic hydrocarbons. |
| Refractive Index | 1.486 - 1.490[3] | Useful for rapid purity checks via refractometry. |
| Flash Point | 66 °C - 79.9 °C[3][4] | Classified as a combustible liquid; requires explosion-proof handling. |
Synthetic Methodologies and Mechanistic Causality
The synthesis of 3-tert-Butyl-5-ethyltoluene relies on the Friedel-Crafts alkylation of 3-ethyltoluene. The experimental choices in this workflow are driven by the need to achieve thermodynamic control over kinetic control.
Causality of Experimental Choices: Alkylation with isobutylene or tert-butyl chloride in the presence of a Lewis acid (e.g., AlCl₃) initially yields a mixture of isomers. However, by extending the reaction time and maintaining moderate temperatures, the reaction shifts to thermodynamic control. The bulky tert-butyl carbocation migrates to the 5-position (meta to both the methyl and ethyl groups) to minimize steric strain, maximizing the yield of the 1,3,5-isomer.
Protocol 1: Step-by-Step Alkylation and Purification
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Reactor Preparation: Purge a glass-lined reactor with anhydrous N₂ to prevent catalyst deactivation by moisture. Charge the reactor with 3-ethyltoluene and 0.05 equivalents of anhydrous AlCl₃.
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Alkylation: Slowly introduce isobutylene gas (or tert-butyl chloride) at 20–25 °C. The slow addition controls the exothermic nature of the carbocation generation.
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Thermodynamic Equilibration: Heat the mixture to 50 °C for 4 hours. This thermal energy allows reversible dealkylation/realkylation, driving the sterically hindered ortho/para kinetic products toward the stable meta (1,3,5) thermodynamic product.
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Quenching: Quench the reaction with cold aqueous HCl (5%) to destroy the Lewis acid complex, followed by phase separation.
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Vacuum Distillation: Distill the organic layer under reduced pressure (2.8 kPa). Collect the fraction boiling at 71 °C[4]. Crucial Note: Atmospheric distillation (>220 °C) is avoided to prevent thermal cracking of the tert-butyl group.
Fig 1: Thermodynamic Friedel-Crafts alkylation and vacuum distillation workflow.
Analytical Characterization Protocols
To ensure trustworthiness and batch-to-batch consistency, a self-validating analytical system using orthogonal techniques (GC-MS and NMR) is required. Relying solely on GC is insufficient due to the potential co-elution of closely related isomers (e.g., 2-tert-butyl-5-ethyltoluene).
Protocol 2: GC-MS and NMR Validation
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Sample Preparation: Dissolve 10 mg of the distillate in 1 mL of GC-grade hexane for MS, and 15 mg in 0.6 mL of CDCl₃ for NMR.
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GC-MS Injection: Inject 1 µL into a GC-MS equipped with a non-polar capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm).
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Elution Program: Hold oven at 60 °C for 2 min, ramp at 10 °C/min to 250 °C. The Kovats retention index for this compound on a standard non-polar column is approximately 1238.3[1].
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Mass Spectrometry Analysis: Validate the molecular ion peak at m/z 176. Look for the diagnostic base peak at m/z 161. Mechanistic Causality: The loss of a methyl radical (-15 Da) from the tert-butyl group generates a highly stable tertiary benzylic carbocation, driving this specific fragmentation pathway.
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NMR Confirmation: Run ¹H NMR (400 MHz). The 1,3,5-substitution is validated by the presence of a 9H singlet (~1.3 ppm) for the tert-butyl group, and three distinct, finely coupled aromatic protons in the 6.8–7.1 ppm range, confirming the lack of symmetry that would be present in a 1,4-disubstituted system.
Fig 2: Orthogonal analytical validation using GC-MS and NMR for structural confirmation.
Applications in Drug Development & Phytochemistry
Beyond its utility as a synthetic intermediate, 3-tert-Butyl-5-ethyltoluene has notable relevance in natural product chemistry and pharmacology.
Phytochemical Profiling: Advanced GC-MS profiling has identified 1-tert-butyl-3-ethyl-5-methylbenzene as a volatile component in the extracts of Glycyrrhiza (licorice) species, specifically G. glabra and G. flavescens sourced from Turkey[5]. The presence of this highly lipophilic compound contributes to the complex matrix of phytochemicals responsible for the plant's documented antioxidant and antimicrobial activities[5].
Pharmaceutical Intermediates: In drug design, incorporating a 3-tert-butyl-5-ethyltoluene moiety can drastically increase the lipophilicity (LogP) of an Active Pharmaceutical Ingredient (API). This is strategically utilized when designing neuro-active drugs that require enhanced passive diffusion across the blood-brain barrier (BBB).
Safety, Handling, and Environmental Impact
Working with 3-tert-Butyl-5-ethyltoluene requires strict adherence to safety protocols.
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Flammability: With a flash point of 66 °C, it is a combustible liquid. All handling must occur under local exhaust ventilation using explosion-proof equipment to prevent vapor accumulation[4].
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Environmental Toxicity: The compound carries the GHS classification H413 (May cause long-lasting harmful effects to aquatic life)[1]. Its high LogP indicates a potential for bioaccumulation; therefore, aqueous waste streams must be strictly segregated and incinerated rather than discharged into standard wastewater systems.
References
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PubChem. "3-tert-Butyl-5-ethyltoluene | C13H20 | CID 23114". National Center for Biotechnology Information. Available at:[Link]
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NIST WebBook. "Benzene, 1-(1,1-dimethylethyl)-3-ethyl-5-methyl-". National Institute of Standards and Technology. Available at:[Link]
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Hamad, G. et al. "Phytochemical Profiling and In Vitro Antioxidant, Antimicrobial, Cytotoxicity Effects of Some Glycyrrhiza Species from Turkey". ResearchGate. Available at:[Link]
